Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-
Description
"Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-" is a triazole-based derivative characterized by a central 1,2,4-triazole ring substituted with a 2-bromophenyl group at position 5 and a thioether-linked phenyl ethanone moiety. This scaffold is synthetically versatile, often prepared via nucleophilic substitution reactions between bromoacetophenone derivatives and triazole-thiol intermediates under reflux conditions in ethanol or toluene, sometimes with palladium catalysts (e.g., Pd(OAc)₂) . Key structural features include:
- Triazole core: Imparts metabolic stability and hydrogen-bonding capacity.
- 2-Bromophenyl group: Enhances lipophilicity and influences electronic properties.
- Thioether linkage: Contributes to conformational flexibility and redox stability.
Properties
CAS No. |
773810-92-7 |
|---|---|
Molecular Formula |
C16H12BrN3OS |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C16H12BrN3OS/c17-13-9-5-4-8-12(13)15-18-16(20-19-15)22-10-14(21)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20) |
InChI Key |
FMISIUVMMRXSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as amido-nitriles.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.
Material Science: It is used in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Catalysis: The compound can serve as a ligand in catalytic systems for various organic transformations.
Mechanism of Action
The mechanism of action of 2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites. This can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
Substituents on the triazole and ethanone moieties significantly alter physicochemical and biological properties. Selected examples from the evidence include:
Table 1: Substituent Effects on Physical Properties
Key Observations :
- Bromine vs.
- Pyridine Incorporation : Compound 3b shows higher melting points (203–205°C) than phenyl derivatives, likely due to π-π stacking from the pyridine ring.
Fluorophenyl Derivatives and Bioactivity
Fluorine substitution is a common strategy to improve metabolic stability. highlights:
- 2-((5-(3,4-Fluorophenyl)-4-R₂-triazol-3-yl)thio)-1-arylethanones: Fluorine at the 3- or 4-position on the phenyl ring enhances electron-withdrawing effects, altering reactivity in nucleophilic substitutions. Reduced systems (e.g., ethanols) exhibit increased solubility .
Table 2: Fluorinated Analogues
| Compound Feature | Impact on Properties | Reference |
|---|---|---|
| 3c (2-Fluorophenyl) | Higher melting point (235–237°C) due to halogen | [11] |
| Ligand 20 (ZINC0910) | Bromopyrazolyl group increases steric bulk | [12] |
Biological Activity
Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl- (CAS No. 832150-85-3) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.25 g/mol. The presence of the triazole ring and thioether functionality contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . A notable study investigated various triazole-thiol derivatives against cancer cell lines, revealing that modifications to the aryl groups significantly influenced their cytotoxic effects.
Case Study: Antiproliferative Effects
In a study examining a series of triazole derivatives, compounds were tested against HepG2 liver cancer cells using the MTT assay. The results indicated that:
- Compound with electron-donating groups exhibited enhanced antiproliferative activity.
- IC50 values varied significantly among compounds, with some showing values as low as 13.004 µg/mL for the most active derivative .
The following table summarizes the anticancer activity of selected triazole derivatives:
| Compound ID | Structure Description | IC50 (µg/mL) | Activity Level |
|---|---|---|---|
| 6d | Two methyl groups on aryl ring | 13.004 | High |
| 6b | One methyl group | 15.000 | Moderate |
| 6e | Para-bromo substitution | 28.399 | Low |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that electron-donating substituents on the phenyl ring enhance cytotoxicity, while electron-withdrawing groups tend to decrease it. This relationship underscores the importance of electronic effects in designing more potent anticancer agents.
Other Biological Activities
Beyond anticancer properties, compounds containing triazole rings have shown promise in various biological assays:
- Antioxidant Activity : Several studies have demonstrated that triazole derivatives possess significant antioxidant properties, which may contribute to their overall therapeutic potential .
- Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-?
- Methodological Answer : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, refluxing a mixture of 2-bromoacetophenone derivatives with hydrazine hydrate in glacial acetic acid (4–6 hours) yields pyrazole intermediates, which can be further functionalized with thiol-containing triazole moieties . Microwave-assisted alkylation using 2-bromo-1-aryl-ethanones in ethanol reduces reaction time (1–2 hours) and improves yields (75–85%) by enhancing regioselectivity . Key parameters include solvent polarity (acetic acid or ethanol), temperature (80–100°C), and stoichiometric control of hydrazine to avoid side products.
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : The disappearance of NH protons (δ 8.5–9.5 ppm) in the triazole ring and appearance of aromatic protons (δ 6.9–7.9 ppm) confirm cyclization . The acetyl group (C=O) resonates at δ 2.5–2.7 ppm as a singlet.
- 13C NMR : The carbonyl carbon (C=O) appears at δ 190–195 ppm, while the thioether (C-S) linkage is inferred from deshielded carbons adjacent to sulfur (δ 120–130 ppm) .
- FT-IR : Strong absorption bands at 1650–1680 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present) validate functional groups .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Antifungal Activity : Broth microdilution assays against Candida albicans (MIC50 values) using fluconazole as a positive control .
- Antimicrobial Screening : Agar diffusion assays for bacterial strains (e.g., E. coli, S. aureus) with zone-of-inhibition measurements .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices (IC50 values) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, DFT) predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., fungal CYP51 or bacterial DNA gyrase). Key parameters include grid box size (20–25 Å), exhaustiveness (8–12), and scoring functions (e.g., binding energy ≤ -7.0 kcal/mol indicates strong affinity) .
- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (predicting reactivity) and electrostatic potential maps (identifying nucleophilic/electrophilic sites) .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
- Methodological Answer :
- SAR Analysis : Compare analogs with substituents at the triazole (e.g., 2-bromophenyl vs. 4-fluorophenyl) and acetophenone positions. For example:
| Substituent (R) | Antifungal MIC50 (µg/mL) | LogP |
|---|---|---|
| 2-Bromophenyl | 8.2 | 3.1 |
| 4-Fluorophenyl | 12.5 | 2.8 |
| Electron-withdrawing groups (e.g., Br) enhance activity by improving target binding via halogen bonding . |
Q. How can contradictory biological data (e.g., high in vitro activity but low in vivo efficacy) be resolved?
- Methodological Answer :
- ADMET Profiling : Use SwissADME to predict pharmacokinetics (e.g., blood-brain barrier permeability, CYP450 inhibition). Lipinski’s Rule of Five violations (e.g., molecular weight >500) may explain poor bioavailability .
- Metabolite Identification : LC-MS/MS analysis of plasma samples identifies unstable metabolites (e.g., oxidative cleavage of the thioether bond) .
- Formulation Optimization : Nanoencapsulation (e.g., liposomes) improves solubility and half-life in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
